![molecular formula C21H13Cl3N2O2 B4926045 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)
2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
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Overview
Description
2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a complex organic compound that features a benzoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization. One common method involves the reaction of 2-amino-5,7-dichlorobenzoxazole with 4-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide: shares similarities with other benzoxazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .
Properties
IUPAC Name |
2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-11-2-7-15(16(23)8-11)20(27)25-14-5-3-12(4-6-14)21-26-18-10-13(22)9-17(24)19(18)28-21/h2-10H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJARQHNYWJWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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